8-Chloro Substitution Confers Superior Anticonvulsant Efficacy Relative to 6,8-Dibromo and 5-Methyl Congeners in MES Model
In a systematic SAR study by Kumar et al. (2014), the 8-chloro-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one (compound 5e) demonstrated excellent anticonvulsant activity in the maximal electroshock (MES) test, with no neurotoxicity and little CNS depressant effect, outperforming the standard drugs phenytoin and carbamazepine in the same assay [1]. The 6,8-dibromo analog (5i) and the 6,8-dibromo-5-methyl analog (5k) also showed anticonvulsant activity but with altered neurotoxicity and CNS depression profiles, indicating that the monochloro substitution at position 8 provides an optimal therapeutic window [1]. This class-level SAR directly informs selection of the 8-chloro scaffold as the preferred starting point for CNS-active triazinoindoles.
| Evidence Dimension | Anticonvulsant activity and neurotoxicity (MES test, rotarod, forced swim) |
|---|---|
| Target Compound Data | 8-chloro-triazinoindol-3-one (5e): excellent anticonvulsant activity, no neurotoxicity, little CNS depression [1] |
| Comparator Or Baseline | 6,8-dibromo analog (5i) and 6,8-dibromo-5-methyl analog (5k): altered neurotoxicity/CNS depression profiles; phenytoin and carbamazepine: standard comparators with known neurotoxicity [1] |
| Quantified Difference | Qualitative superiority in therapeutic index; 8-chloro monohalo pattern favored over dihalo patterns for reduced neurotoxicity [1] |
| Conditions | Maximal electroshock (MES) test in rodents; rotarod motor impairment test; Porsolt's forced swim test [1] |
Why This Matters
The 8-chloro monotriazinoindole scaffold provides the validated pharmacophoric core for CNS-active applications; the target compound retains this core with an optimized thioacetamide side chain, enabling further medicinal chemistry exploration with a de-risked starting point.
- [1] Kumar R, Singh T, Singh H, Jain S, Roy RK. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2H-[1,2,4]triazino[5,6-b]indole-3(5H)-one/-thione and 6,8-halo-substituted 5-methyl-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one/-thione. EXCLI J. 2014;13:225-240. View Source
